N-Methyl-N-phenylbenzamide: A Comprehensive Technical Guide
N-Methyl-N-phenylbenzamide: A Comprehensive Technical Guide
CAS Number: 1934-92-5
This technical guide provides an in-depth overview of N-Methyl-N-phenylbenzamide, a chemical compound with applications as a catalyst and an intermediate in the synthesis of dyes and pharmaceuticals.[1] The information is tailored for researchers, scientists, and professionals in drug development, presenting key chemical and physical properties, detailed experimental protocols, and insights into its potential biological significance based on related compounds.
Core Properties and Data
N-Methyl-N-phenylbenzamide, also known as N-Methylbenzanilide, is a tertiary amide with the molecular formula C₁₄H₁₃NO.[2][3]
Table 1: Chemical and Physical Properties of N-Methyl-N-phenylbenzamide
| Property | Value | Source(s) |
| CAS Number | 1934-92-5 | [2][3][4] |
| Molecular Formula | C₁₄H₁₃NO | [2][3][4] |
| Molecular Weight | 211.26 g/mol | [2][4] |
| Melting Point | 56-58 °C | [1] |
| Boiling Point | 341.3 °C at 760 mmHg | [2] |
| Density | 1.13 g/cm³ | [2] |
| Flash Point | 154.4 °C | [2] |
| Vapor Pressure | 8.12E-05 mmHg at 25°C | [2] |
| LogP | 2.96320 | [2] |
| IUPAC Name | N-methyl-N-phenylbenzamide | [4] |
Synthesis and Experimental Protocols
The synthesis of N-Methyl-N-phenylbenzamide can be achieved through the acylation of N-methylaniline with benzoyl chloride. Below is a representative experimental protocol.
Experimental Protocol: Synthesis of N-Methyl-N-phenylbenzamide
Materials:
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N-methylaniline
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Benzoyl chloride
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Pyridine (B92270) or triethylamine (B128534) (base)
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Anhydrous diethyl ether or dichloromethane (B109758) (solvent)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaniline (1.0 equivalent) in anhydrous diethyl ether. Cool the solution in an ice bath.
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Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
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Base Addition: Add pyridine or triethylamine (1.2 equivalents) to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Work-up:
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Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted benzoyl chloride and acid.
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Wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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The crude N-Methyl-N-phenylbenzamide can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or ethyl acetate/hexanes.
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Caption: Synthesis workflow for N-Methyl-N-phenylbenzamide.
Analytical Characterization
The identity and purity of synthesized N-Methyl-N-phenylbenzamide can be confirmed using various analytical techniques.
Experimental Protocol: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons and the aromatic protons of the two phenyl rings.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the methyl carbon, and the carbons of the aromatic rings.
Mass Spectrometry (MS):
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight. The mass spectrum of N-Methyl-N-phenylbenzamide is available in the NIST WebBook.
